1-(3-Bromopropyl)-3-chloro-5-ethylbenzene

Catalog No.
S14621824
CAS No.
M.F
C11H14BrCl
M. Wt
261.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromopropyl)-3-chloro-5-ethylbenzene

Product Name

1-(3-Bromopropyl)-3-chloro-5-ethylbenzene

IUPAC Name

1-(3-bromopropyl)-3-chloro-5-ethylbenzene

Molecular Formula

C11H14BrCl

Molecular Weight

261.58 g/mol

InChI

InChI=1S/C11H14BrCl/c1-2-9-6-10(4-3-5-12)8-11(13)7-9/h6-8H,2-5H2,1H3

InChI Key

PBTSJWIHDTVHCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Cl)CCCBr

1-(3-Bromopropyl)-3-chloro-5-ethylbenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group at the 1-position, a chlorine atom at the 3-position, and an ethyl group at the 5-position. This compound is notable for its complex structure, which allows it to participate in various

, including:

  • Nucleophilic Substitution: The bromopropyl group can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation: It can be oxidized to form corresponding alcohols or carboxylic acids.
  • Reduction: The compound may also be reduced to generate alkanes or alcohol derivatives.
  • Coupling Reactions: The aromatic ring can participate in coupling reactions (e.g., Suzuki or Heck coupling) to create more complex structures.

Research indicates that 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties, suggesting that it may interact with specific biological targets such as enzymes and receptors. The unique structure of this compound allows it to modulate biological functions, making it a candidate for further studies in medicinal chemistry.

The synthesis of 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors, such as 3-chloro-5-ethylbenzene and 1-bromopropane.
  • Reaction Conditions: The reaction is usually performed under anhydrous conditions using solvents like dichloromethane or toluene.
  • Catalysts: Bases such as potassium carbonate or sodium hydride are often employed to facilitate the reaction.
  • Procedure: The starting materials are mixed in the presence of a base and solvent, then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

1-(3-Bromopropyl)-3-chloro-5-ethylbenzene has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the production of more complex organic molecules.
  • Medicinal Chemistry: The compound's structure makes it a valuable candidate for drug development, particularly in designing compounds with specific biological activities.
  • Material Science: It can be utilized in creating new materials with unique properties, including polymers and liquid crystals.

Studies on the interactions of 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene with biological targets reveal its potential mechanisms of action. It may form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modification of their functions. The halogen substituents can influence the compound's lipophilicity and stability, affecting its binding affinity to targets.

Several compounds share structural similarities with 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene. Here are some comparable compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
1-(3-Chloropropyl)-3-bromo-5-methylbenzeneChloropropyl and bromo substituentsMay exhibit different reactivity due to methyl group
1-(3-Iodopropyl)-3-chloro-5-ethylbenzeneIodine instead of bromineTypically more reactive due to iodine's larger size
1-(4-Bromobutyl)-2-chloro-6-methylbenzeneButyl group instead of propylDifferent chain length may affect physical properties

These compounds highlight the uniqueness of 1-(3-Bromopropyl)-3-chloro-5-ethylbenzene through variations in substituents and chain lengths, which can lead to distinct chemical behaviors and applications in research .

XLogP3

4.7

Exact Mass

259.99674 g/mol

Monoisotopic Mass

259.99674 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types